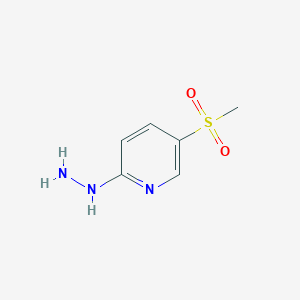

2-Hydrazino-5-(methanesulfonyl)-pyridine

Übersicht

Beschreibung

2-Hydrazino-5-(methanesulfonyl)-pyridine is a chemical compound with a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an alcohol medium for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-5-(methanesulfonyl)-pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydrazino-5-(methanesulfonyl)-pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes

Wirkmechanismus

The mechanism of action of 2-Hydrazino-5-(methanesulfonyl)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydrazino-5-methylpyridine: Similar structure but with a methyl group instead of a methanesulfonyl group.

2-Hydrazino-5-sulfonylpyridine: Similar structure but with a sulfonyl group instead of a methanesulfonyl group.

2-Hydrazino-5-chloropyridine: Similar structure but with a chlorine atom instead of a methanesulfonyl group.

Uniqueness

2-Hydrazino-5-(methanesulfonyl)-pyridine is unique due to the presence of both the hydrazino and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-Hydrazino-5-(methanesulfonyl)-pyridine (CAS No. 343629-61-8) is a compound characterized by its unique chemical structure, which includes a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position of a pyridine ring. This combination of functional groups contributes to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C₇H₈N₄O₂S

- Molecular Weight : 187.22 g/mol

The presence of the hydrazino group allows for covalent interactions with enzyme active sites, while the methanesulfonyl group enhances solubility and reactivity, facilitating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazino moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This mechanism underlies its potential as a biochemical probe in enzyme inhibition studies.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes through covalent bonding, affecting their catalytic functions. This property makes it valuable in studying enzyme kinetics and mechanisms.

- Therapeutic Potential : Given its structural features, this compound may have applications in developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

- Biochemical Probes : The compound's ability to modulate enzyme activity positions it as a useful tool in biochemical assays for studying enzyme functions and interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Inhibition Studies : A study demonstrated that compounds with similar hydrazino groups exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, suggesting that modifications to the pyridine scaffold could enhance selectivity and potency against specific targets .

- Cytotoxic Activity : Research has indicated that derivatives of hydrazino-pyridine compounds show cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating promising anticancer properties .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydrazino-5-methylpyridine | Methyl group instead of methanesulfonyl | Lacks sulfonyl functionality |

| 2-Hydrazino-5-sulfonylpyridine | Sulfonyl group instead of methanesulfonyl | Similar reactivity but different solubility properties |

| 2-Hydrazino-5-chloropyridine | Chlorine atom instead of methanesulfonyl | Offers different electronic properties |

This table highlights how the unique combination of both hydrazino and methanesulfonyl groups in this compound confers distinct biological activities compared to its analogs.

Eigenschaften

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDRCJXTMYOKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433383 | |

| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343629-61-8 | |

| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.